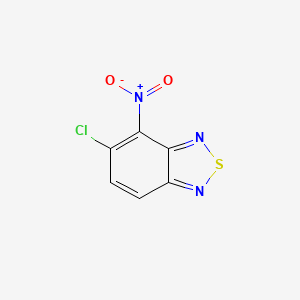

5-Chloro-4-nitro-2,1,3-benzothiadiazole

Descripción general

Descripción

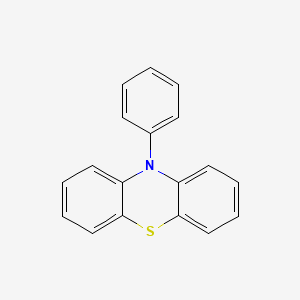

5-Chloro-4-nitro-2,1,3-benzothiadiazole is an organic compound with the molecular formula C6H2ClN3O2S and a molecular weight of 215.62 g/mol . This compound is a member of the benzothiadiazole family, characterized by a benzene ring fused to a thiadiazole ring. It is known for its applications in overcoming herbicide resistance in weeds and treating fungal diseases in crops like cotton and grapes .

Mecanismo De Acción

Target of Action

The primary targets of 5-Chloro-4-nitro-2,1,3-benzothiadiazole are yet to be fully identified. It has been found to be effective in overcoming herbicide resistance in weeds and treating fungal diseases in cotton and grapes .

Mode of Action

It is believed to interact with its targets in a way that disrupts their normal functioning, leading to the death of the targeted organisms .

Biochemical Pathways

It is likely that it interferes with the pathways responsible for the growth and reproduction of the targeted organisms, leading to their death .

Pharmacokinetics

Its physical and chemical properties such as melting point (141℃), boiling point (3488±220 °C), and density (1749) suggest that it may have good bioavailability .

Result of Action

The result of the action of this compound is the death of the targeted organisms. This is achieved through the disruption of their normal functioning, which leads to their inability to grow and reproduce .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and efficacy. Specific studies on the influence of environmental factors on the action of this compound are limited .

Análisis Bioquímico

Biochemical Properties

5-Chloro-4-nitro-2,1,3-benzothiadiazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with alkaline solutions, which activates the compound and enhances its solubility in water . This interaction suggests that this compound may influence enzymatic activities by altering the pH environment, thereby affecting the function of pH-sensitive enzymes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular function. Additionally, this compound may impact cell signaling by interacting with specific receptors or signaling molecules, thereby altering downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The compound’s effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions used.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing stress tolerance or modulating metabolic pathways. At high doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, this compound may enhance the activity of enzymes involved in stress response pathways, thereby increasing the production of protective metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments or tissues. For instance, this compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 5-chloro-2,1,3-benzothiadiazole. This process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize the efficiency of the production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Products include derivatives with substituted amine or thiol groups.

Reduction: The major product is 5-chloro-4-amino-2,1,3-benzothiadiazole.

Aplicaciones Científicas De Investigación

5-Chloro-4-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacks the chloro and nitro substituents.

4-Chloro-7-nitro-2,1,3-benzoxadiazole: Another derivative with similar applications but different chemical properties due to the presence of an oxygen atom in the ring.

Uniqueness: 5-Chloro-4-nitro-2,1,3-benzothiadiazole is unique due to its specific combination of chloro and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it particularly effective in applications where other benzothiadiazole derivatives may not be as effective .

Propiedades

IUPAC Name |

5-chloro-4-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDMEVQEACHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177282 | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-89-7 | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2274-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-4-nitro-2,1,3-benzothiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT9K8WZ9C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)